molecular formula C10H4F6N2O6 B6325351 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole CAS No. 155734-43-3

5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole

Cat. No.: B6325351
CAS No.: 155734-43-3
M. Wt: 362.14 g/mol
InChI Key: ATBDOKYQGUAVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole is a useful research compound. Its molecular formula is C10H4F6N2O6 and its molecular weight is 362.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.99735482 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6-dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4F6N2O6/c11-9(12,13)3-8(10(14,15)16)23-6-1-4(17(19)20)5(18(21)22)2-7(6)24-8/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBDOKYQGUAVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1OC(O2)(CC(F)(F)F)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4F6N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

317 g of the product of Example 27 were taken and a mixture of 250 ml of 100% by weight nitric acid and 350 ml of concentrated sulphuric acid was added dropwise, with stirring. The reaction mixture was stirred for 2 hours at 55° C. It was then left to cool and poured into ice-water. The product was extracted with methylene chloride, the extract was washed with sodium hydrogen-carbonate solution until the washings were neutral, and dried, and the readily volatile components were removed on a rotary evaporator. The yield was 339 g (=94% of theory) and the melting point was 101° to 103° C. The NMR spectra showed the following characteristic absorptions: 19F NMR: -60.9 and -86.5 ppm. 1H NMR: 3.18 ppm.
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317 g
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ice water
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Synthesis routes and methods II

Procedure details

A mixture of 250 ml of 100% strength by weight nitric acid and 350 ml of concentrated sulphuric acid was added dropwise with stirring to an initial charge of 317 g of the product from Example 15a. The mixture was stirred for 2 hours at 55° C. The mixture was then cooled and poured into ice-water. The product was extracted with methylene chloride, washed until neutral with sodium hydrogen carbonate solution, dried, and freed on a rotary evaporator from readily volatile constituents. The yield was 339 g (=94% of theory), the melting point was 101° to 103° C.
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0 (± 1) mol
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reactant
Reaction Step One
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350 mL
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317 g
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[Compound]
Name
ice water
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0 (± 1) mol
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reactant
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